molecular formula C39H60N12O11 B1664258 (D-Ala7)-Angiotensin I/II (1-7) CAS No. 159432-28-7

(D-Ala7)-Angiotensin I/II (1-7)

Cat. No. B1664258
CAS RN: 159432-28-7
M. Wt: 873 g/mol
InChI Key: GZSZZUXDAPDPOR-NGIFJXEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(D-Ala7)-Angiotensin I/II (1-7)”, also known as asp-arg-val-tyr-ile-his-ala or A779 peptide, belongs to the class of organic compounds known as oligopeptides . It is a potent and selective angiotensin (1-7) antagonist .


Synthesis Analysis

The synthesis of “(D-Ala7)-Angiotensin I/II (1-7)” involves the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH . It is a highly pure, synthetic, and biologically active peptide .


Molecular Structure Analysis

The molecular weight of “(D-Ala7)-Angiotensin I/II (1-7)” is 872.98 Da and its molecular formula is C₃₉H₆₀N₁₂O₁₁ .

Scientific Research Applications

Antagonist of Angiotensin (1-7)

A-779 is a potent and selective antagonist of angiotensin (1-7), an endogenous peptide that acts through activation of a non-AT1, non-AT2 receptor, Mas . It opposes the activity of angiotensin .

Cardiovascular Function

The blocking action of A-779 on angiotensin affects cardiovascular function . This could have implications in the treatment of cardiovascular diseases.

Selective Mas Receptor Antagonist

A-779 is a selective Mas receptor (Ang- (1-7) receptor) antagonist . The Mas receptor is involved in many physiological processes, and blocking it could have various applications.

Inhibition of Antidiuretic Effect

A-779 inhibits the antidiuretic effect of Ang- (1-7) in water-loaded rats . This suggests potential applications in the study and treatment of conditions related to water retention and diuresis.

Attenuation of Pulmonary Fibrosis

A-779 also attenuates Monocrotaline-induced pulmonary fibrosis in rats . This indicates a potential therapeutic role for A-779 in the treatment of pulmonary fibrosis.

Negligible Affinity for AT1R or AT2R

A-779 has negligible affinity for either AT1R or AT2R . This makes it a useful tool for studying the effects of angiotensin (1-7) independent of these receptors.

Safety And Hazards

The safety data sheet for “(D-Ala7)-Angiotensin I/II (1-7)” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSZZUXDAPDPOR-NGIFJXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Ala7)-Angiotensin I/II (1-7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
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Reactant of Route 6
(D-Ala7)-Angiotensin I/II (1-7)

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